molecular formula C21H20O5 B12866449 ethyl (E)-3-(2-(benzofuran-2-yl)-4,5-dimethoxyphenyl)acrylate

ethyl (E)-3-(2-(benzofuran-2-yl)-4,5-dimethoxyphenyl)acrylate

Cat. No.: B12866449
M. Wt: 352.4 g/mol
InChI Key: GJYPNMGHKCWKTN-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (E)-3-(2-(benzofuran-2-yl)-4,5-dimethoxyphenyl)acrylate is a synthetic organic compound that belongs to the class of benzofuran derivatives Benzofuran is a heterocyclic compound consisting of a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (E)-3-(2-(benzofuran-2-yl)-4,5-dimethoxyphenyl)acrylate typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, such as the cyclization of o-hydroxyaryl ketones or the use of palladium-catalyzed coupling reactions.

    Introduction of the Dimethoxyphenyl Group: The 4,5-dimethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.

    Formation of the Acrylate Moiety: The acrylate moiety can be introduced through a Wittig reaction or a Heck coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-3-(2-(benzofuran-2-yl)-4,5-dimethoxyphenyl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acrylate moiety to an alkane or alcohol.

    Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.

Major Products

    Oxidation: Formation of benzofuran-2-carboxylic acid or benzofuran-2-one derivatives.

    Reduction: Formation of ethyl 3-(2-(benzofuran-2-yl)-4,5-dimethoxyphenyl)propanoate.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

Ethyl (E)-3-(2-(benzofuran-2-yl)-4,5-dimethoxyphenyl)acrylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (E)-3-(2-(benzofuran-2-yl)-4,5-dimethoxyphenyl)acrylate involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in cellular processes.

    Pathways Involved: It may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Ethyl (E)-3-(2-(benzofuran-2-yl)-4,5-dimethoxyphenyl)acrylate can be compared with other benzofuran derivatives:

    Psoralen: Used in the treatment of skin diseases such as psoriasis and vitiligo.

    8-Methoxypsoralen: Another derivative used in photochemotherapy.

    Angelicin: Known for its anti-inflammatory and anticancer properties.

The uniqueness of this compound lies in its specific structural features and the potential for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C21H20O5

Molecular Weight

352.4 g/mol

IUPAC Name

ethyl (E)-3-[2-(1-benzofuran-2-yl)-4,5-dimethoxyphenyl]prop-2-enoate

InChI

InChI=1S/C21H20O5/c1-4-25-21(22)10-9-14-11-19(23-2)20(24-3)13-16(14)18-12-15-7-5-6-8-17(15)26-18/h5-13H,4H2,1-3H3/b10-9+

InChI Key

GJYPNMGHKCWKTN-MDZDMXLPSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=C(C=C1C2=CC3=CC=CC=C3O2)OC)OC

Canonical SMILES

CCOC(=O)C=CC1=CC(=C(C=C1C2=CC3=CC=CC=C3O2)OC)OC

Origin of Product

United States

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